

6-Deoxy-8-O-methylrabelomycin chemical structure and properties

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6-Deoxy-8-O-methylrabelomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxy-8-O-methylrabelomycin is a naturally occurring anthraquinone that has garnered interest within the scientific community for its notable antiparasitic and antibiotic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating its potential as a therapeutic agent.

Chemical Structure and Physicochemical Properties

6-Deoxy-8-O-methylrabelomycin belongs to the angucycline group of antibiotics and possesses a tetracyclic benz[a]anthracene skeleton. Its chemical identity and core properties are summarized in the tables below.

Table 1: Chemical Identifiers for 6-Deoxy-8-O-methylrabelomycin



Identifier	Value	
IUPAC Name	(3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione[1]	
Synonyms	(-)-8-O-Methyltetrangomycin, MM 47755[2][3]	
CAS Number	117620-87-8[2][3]	
Molecular Formula	C20H16O5[2][3]	
Canonical SMILES	CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4= C(C3=O)C=CC=C4OC)O[1]	
InChI	InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12- 17(15(10)13(21)9-20)19(23)11-4-3-5-14(25- 2)16(11)18(12)22/h3-7,24H,8-9H2,1- 2H3/t20-/m1/s1[1][2]	
InChl Key	XZLGWJORNHETKI-HXUWFJFHSA-N[1][2]	

Table 2: Physicochemical Properties of 6-Deoxy-8-O-

<u>methylrabelomycin</u>

Property	Value	Source
Molecular Weight	336.34 g/mol	[1][2]
Appearance	Yellow Acicular Crystalline Solid	[1][2]
Melting Point	171-173°C	[1]
Solubility	Acetonitrile: 0.1-1 mg/mL (Slightly soluble), Methanol: 0.1-1 mg/mL (Slightly soluble)	[2]
Natural Sources	Pseudonocardia sp., Streptomyces tsusimaensis M131038F7, Streptomyces sp. Gö 40/14	[1][2][3][4]



Biological Activity

6-Deoxy-8-O-methylrabelomycin has demonstrated a range of biological activities, primarily as an antiparasitic and antibacterial agent. It is active against the malaria parasite Plasmodium berghei and various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A notable property is its ability to inhibit the production of staphyloxanthin, a virulence factor in S. aureus.

Table 3: Summary of Biological Activity

Target Organism/Process	Activity Metric	Value	Reference
Plasmodium berghei	IC50	18.5 μΜ	[2][3]
Bacillus subtilis	MIC	25 μg/mL	[2][3]
Methicillin-resistant S. aureus (MRSA)	IC50	48 μg/mL	[2][3]
MRSA Staphyloxanthin Production	IC50	6 μg/mL	[2][3]
HepG2 cells (Cellular Toxicity)	IC50	>100 μM	[2][3]

Putative Mechanisms of Action

While specific signaling pathways for 6-Deoxy-8-O-methylrabelomycin have not been fully elucidated, its mechanism of action can be inferred from its chemical class.

- Antimalarial Activity: As a quinone-containing compound, it is thought to interfere with the
 detoxification of heme in the malaria parasite's food vacuole.[2][5] During hemoglobin
 digestion, the parasite releases toxic free heme, which it normally polymerizes into non-toxic
 hemozoin. Quinones can inhibit this polymerization, leading to a buildup of toxic heme and
 parasite death.[5][6]
- Antibacterial Activity: As an anthracycline, its antibacterial effects likely stem from its ability to intercalate into bacterial DNA and inhibit topoisomerase II.[7][8] This interference with DNA



metabolism and RNA production ultimately leads to bacterial cell death.[7][9]

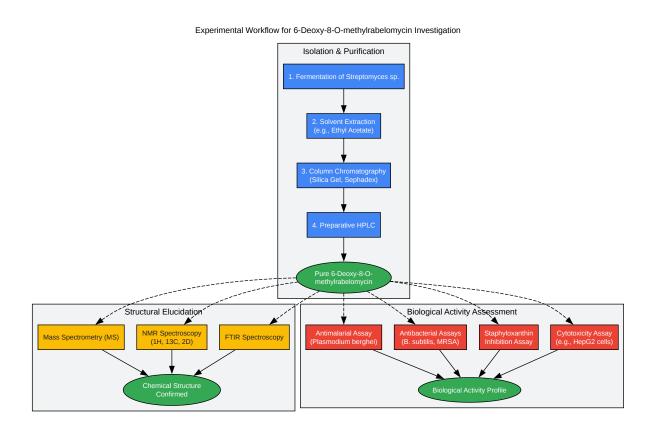
Experimental Workflows and Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of 6-Deoxy-8-O-methylrabelomycin.

General Experimental Workflow

The overall process for investigating 6-Deoxy-8-O-methylrabelomycin, from its natural source to the evaluation of its biological properties, is depicted in the following workflow diagram.





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Caption: Workflow from isolation to biological characterization.



Protocol 1: Isolation and Purification of Anthraquinones from Streptomyces

This is a generalized protocol for the isolation of anthraquinones from Streptomyces, which can be adapted for 6-Deoxy-8-O-methylrabelomycin.

- Fermentation: Inoculate a suitable liquid medium (e.g., M2+ medium) with a spore suspension of the Streptomyces strain. Incubate in a shaker at 28-30°C for 7-10 days.[10]
 [11]
- Extraction: Separate the culture broth from the mycelium by centrifugation or filtration. Extract the supernatant multiple times with an equal volume of ethyl acetate. The mycelium can be extracted separately with acetone.[11]
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as a mixture of dichloromethane and methanol, starting with a non-polar mixture and gradually increasing the polarity.[12]
- Purification: Further purify the active fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to yield the pure compound.[12]

Protocol 2: Structural Elucidation

The structure of the isolated compound can be determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): Obtain the high-resolution mass spectrum to determine the molecular formula.[12][13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to determine the connectivity of atoms and the overall structure.[1][14]



 Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Obtain IR spectra to identify functional groups and UV-Vis spectra to analyze the chromophore system, which is characteristic of anthraquinones.[15]

Protocol 3: In Vitro Antimalarial Activity Assay (Plasmodium berghei)

The following is a protocol for determining the 50% inhibitory concentration (IC₅₀) against the blood stages of P. berghei.

- Parasite Culture: Culture P. berghei (e.g., luciferase-expressing strains for easier quantification) in vitro in red blood cells.[2]
- Drug Preparation: Prepare stock solutions of 6-Deoxy-8-O-methylrabelomycin in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
- Assay Setup: In a 96-well plate, add the parasite culture to wells containing the different concentrations of the compound. Include positive (e.g., chloroquine) and negative (vehicle) controls.
- Incubation: Incubate the plates for a duration that allows for parasite maturation (e.g., 22-24 hours) under appropriate conditions (36.5-37°C, low oxygen).[7]
- Quantification of Parasite Growth: Measure parasite growth. This can be done by:
 - Microscopy: Staining with Giemsa and counting parasitemia.
 - Lactate Dehydrogenase (pLDH) Assay: An ELISA-based method to quantify parasitespecific LDH.[7]
 - Bioluminescence Assay: For luciferase-expressing parasites, measure luminescence after adding a substrate like luciferin.[2]
- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.



Protocol 4: Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) against bacteria like B. subtilis and MRSA can be determined using the broth microdilution method.

- Bacterial Culture: Grow the bacterial strains in a suitable broth (e.g., Tryptic Soy Broth TSB) to the mid-logarithmic phase.
- Drug and Inoculum Preparation: Prepare serial dilutions of 6-Deoxy-8-O-methylrabelomycin in broth in a 96-well plate. Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to the wells.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: Staphyloxanthin Inhibition Assay

This protocol measures the inhibition of the golden carotenoid pigment, staphyloxanthin, in S. aureus.

- Culture Conditions: Grow MRSA in TSB in the presence of sub-inhibitory concentrations of 6-Deoxy-8-O-methylrabelomycin for 24-48 hours with shaking.
- Pigment Extraction: Centrifuge the bacterial cultures to pellet the cells. Wash the pellets with PBS and then extract the pigment by resuspending the cells in methanol and incubating.
- Quantification: Centrifuge to remove cell debris and measure the absorbance of the methanolic extract at 450 nm.
- Data Analysis: Calculate the percentage of pigment inhibition compared to an untreated control culture. Determine the IC₅₀ for staphyloxanthin inhibition using a dose-response curve.

Conclusion



6-Deoxy-8-O-methylrabelomycin is a promising natural product with significant antiparasitic and antibacterial activities. Its ability to inhibit a key virulence factor in MRSA makes it a particularly interesting candidate for further drug development. The protocols and data presented in this guide offer a solid foundation for researchers to explore its therapeutic potential and to further investigate its mechanisms of action.

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